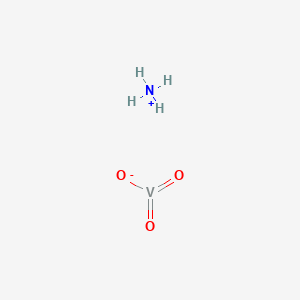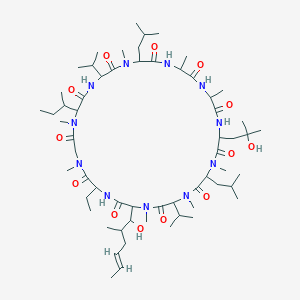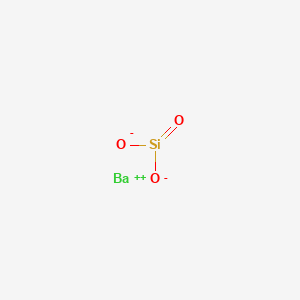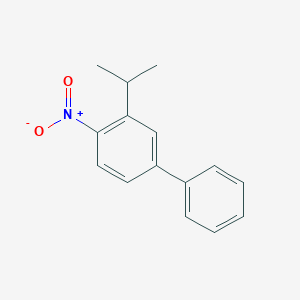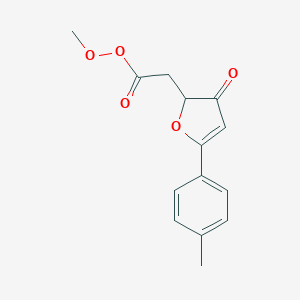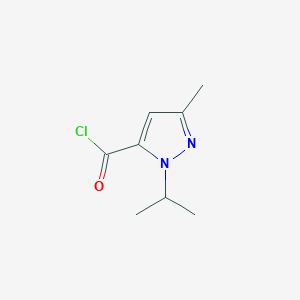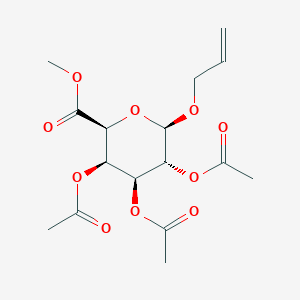
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Descripción general
Descripción
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, also known as MATUG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate works by inhibiting the activity of certain enzymes, such as β-galactosidase and hyaluronidase. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. It has also been found to have antioxidant properties and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has several advantages for lab experiments, including its stability and solubility in water. However, it also has limitations, such as its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate. One potential area of investigation is its use as a drug delivery system, as it has been shown to be effective in delivering drugs to specific cells. Another area of research is its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is synthesized from galactose, a type of sugar, through a series of chemical reactions. The process involves the protection of the hydroxyl groups of galactose with acetyl groups, followed by the allylation of the hydroxyl group at position three. The resulting compound is then oxidized to form Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate.
Aplicaciones Científicas De Investigación
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. In biochemistry, it is used as a substrate for the enzyme β-galactosidase, which can be used to study the enzyme's mechanism of action. In pharmacology, it has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In medicine, it has been investigated for its potential use in treating inflammatory diseases and as a drug delivery system.
Propiedades
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPVNDESHQBT-WZYWGQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137213 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate | |
CAS RN |
130506-36-4 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









